Cas no 1482-98-0 (L-2,4-Diaminobutyric acid hydrochloride)

L-2,4-Diaminobutyric acid hydrochloride 化学的及び物理的性質
名前と識別子
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- Butanoic acid,2,4-diamino-, hydrochloride (1:1), (2S)-
- (2S)-2,4-diaminobutanoic acid,hydrochloride
- H-dab-oh·hcl
- L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO
- L-2,4-DIAMINOBUTYRIC ACID MONOHYDROCHLORIDE
- (2S)-2,4-diaminobutanoic acid,chloride
- (L) 2,4-diaminobutyric acid dihydrochloride
- (S)-(+)-2,4-diaminobutanoic acid dihydrochloride
- (S)-(+)-2,4-diaminobutyric acid dihydrochloride
- L-alpha,gamma-Diaminobutyric acid monohydrochloride
- (s)-(+)-2,4-diaminobutanoicacidhydrochloride
- (S)-2,4-Diaminobutanoic acid monohydrochloride
- Butanoic acid, 2,4-diaMino-, Monohydrochloride, (S)-
- GS-3429
- 1482-98-0
- (2S)-2,4-diaminobutanoic acid;hydrochloride
- (s)-(+)-2,4-diaminobutyric acid hydrochloride
- DTXSID20583426
- MFCD01632031
- CS-0447015
- (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1)
- L-2,4-Diaminobutyric acid hydrochloride
- AKOS024386272
- H-Dab-OH hydrochloride
- (2S)-2,4-diaminobutanoic acid hydrochloride
- (s)-2,4-diaminobutanoic acid hydrochloride
- AT29795
- L-2,4-Diaminobutyric acid monohydrochloride, >=98.0% (AT), >=98.0% (TLC)
- H-Dab-OH.HCl
- SCHEMBL2462827
- (2S)-2,4-diaminobutanoicacidhydrochloride
- (2S)-2,4-Diaminobutanoic Acid HCl
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- MDL: MFCD01632031
- インチ: InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1
- InChIKey: BFPDKDOFOZVSLY-DFWYDOINSA-N
- ほほえんだ: C(CN)[C@@H](C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 154.05100
- どういたいしつりょう: 154.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 84.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
じっけんとくせい
- ゆうかいてん: 228-230 ºC
- PSA: 89.34000
- LogP: 0.94970
L-2,4-Diaminobutyric acid hydrochloride セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41
- セキュリティの説明: S26; S36/39
- 福カードFコード:3-10
-
危険物標識:
- リスク用語:R37/38; R41
L-2,4-Diaminobutyric acid hydrochloride 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
L-2,4-Diaminobutyric acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L89790-5g |
H-Dab-OH.HCl |
1482-98-0 | 5g |
¥372.0 | 2021-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286044-1 g |
L-2,4-Diaminobutyric acid hydrochloride, |
1482-98-0 | 1g |
¥624.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S167397-1g |
L-2,4-Diaminobutyric acid hydrochloride |
1482-98-0 | 98.0% (AT) | 1g |
¥473.90 | 2023-09-01 | |
abcr | AB201438-1g |
(S)-(+)-2,4-Diaminobutyric acid hydrochloride, 98% (H-L-Dab-OH.HCl); . |
1482-98-0 | 98% | 1g |
€182.90 | 2025-02-15 | |
1PlusChem | 1P00AKKB-1g |
L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |
1482-98-0 | 95% | 1g |
$130.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1257753-5g |
L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |
1482-98-0 | 97% | 5g |
$410 | 2025-02-20 | |
eNovation Chemicals LLC | Y1257753-5g |
L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |
1482-98-0 | 97% | 5g |
$410 | 2025-02-25 | |
eNovation Chemicals LLC | Y1257753-5g |
L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |
1482-98-0 | 97% | 5g |
$410 | 2025-02-25 | |
eNovation Chemicals LLC | Y1257753-1g |
L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO |
1482-98-0 | 97% | 1g |
$185 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286044A-5g |
L-2,4-Diaminobutyric acid hydrochloride, |
1482-98-0 | 5g |
¥1414.00 | 2023-09-05 |
L-2,4-Diaminobutyric acid hydrochloride 関連文献
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Stuart W. Dyer,Joseph A. Needoba,Tawnya D. Peterson Anal. Methods 2019 11 3126
L-2,4-Diaminobutyric acid hydrochlorideに関する追加情報
L-2,4-Diaminobutyric Acid Hydrochloride: A Comprehensive Overview
L-2,4-Diaminobutyric acid hydrochloride (CAS No. 1482-98-0) is a compound of significant interest in the fields of neuroscience, pharmacology, and biotechnology. This molecule, also referred to as L-2,4-diaminobutyrate hydrochloride, has garnered attention due to its unique structural properties and potential applications in drug development and neurotransmitter research.
The chemical structure of L-2,4-diaminobutyric acid hydrochloride consists of a four-carbon chain with two amino groups located at the 2nd and 4th positions. This configuration imparts the molecule with distinct functional properties, making it a valuable substrate for various biochemical reactions. Recent studies have highlighted its role as a precursor in the synthesis of neurotransmitters, particularly in pathways involving glutamate and gamma-aminobutyric acid (GABA) metabolism.
One of the most intriguing aspects of L-2,4-diaminobutyric acid hydrochloride is its ability to influence neuronal signaling. Research published in *Nature Neuroscience* has demonstrated that this compound can modulate synaptic plasticity by interacting with ionotropic glutamate receptors. This finding has opened new avenues for exploring its potential as a therapeutic agent in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its neurological implications, L-2,4-diaminobutyric acid hydrochloride has been investigated for its role in metabolic regulation. A study conducted at the University of California revealed that this compound can enhance mitochondrial function and reduce oxidative stress in neuronal cells. These findings suggest that it may serve as a protective agent against age-related cognitive decline.
The synthesis and purification of L-2,4-diaminobutyric acid hydrochloride have also been optimized in recent years. Advanced chromatographic techniques now allow for high-yield production of this compound with exceptional purity. This improvement has facilitated its use in large-scale preclinical studies, paving the way for potential clinical trials.
From an industrial perspective, L-2,4-diaminobutyric acid hydrochloride is increasingly being utilized as a building block in peptide synthesis. Its availability in both racemic and enantiomerically pure forms makes it a versatile reagent for constructing complex biomolecules. Researchers at the Massachusetts Institute of Technology (MIT) have leveraged this compound to develop novel peptide-based drugs targeting cancer cells.
Looking ahead, the future of L-2,4-diaminobutyric acid hydrochloride appears promising. Ongoing research aims to elucidate its mechanisms of action at the molecular level and explore its therapeutic potential in diverse disease models. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical practice.
